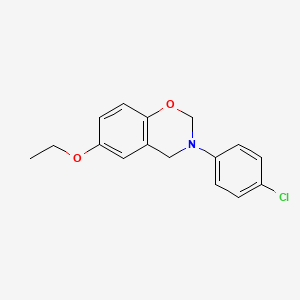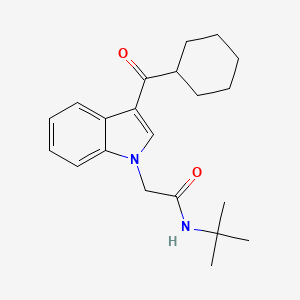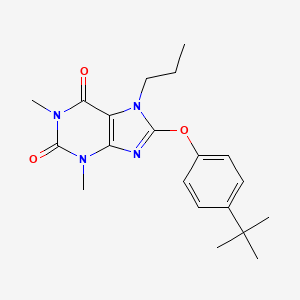![molecular formula C18H21NO5S2 B15026758 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-ethoxy-4-hydroxybenzaldehyde derivatives, while reduction of the benzylidene group can produce 3-ethoxy-4-hydroxybenzyl derivatives .
Wissenschaftliche Forschungsanwendungen
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Wirkmechanismus
The mechanism of action of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and benzylidene group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one: Similar structure but with a cyclohexyl group instead of a hexanoic acid chain.
N1-(3,5-di-tert-butyl-4-hydroxy benzylidene)-N4-(substituted phenyl)-semicarbazones: Contains a benzylidene group and exhibits antioxidant activity.
Uniqueness
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is unique due to its combination of a thiazolidine ring, benzylidene group, and hexanoic acid chain, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H21NO5S2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-14-10-12(7-8-13(14)20)11-15-17(23)19(18(25)26-15)9-5-3-4-6-16(21)22/h7-8,10-11,20H,2-6,9H2,1H3,(H,21,22)/b15-11- |
InChI-Schlüssel |
ZIOOTNADEVWEKM-PTNGSMBKSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3'-acetyl-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15026682.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)
![2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026700.png)



![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15026754.png)
![allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15026763.png)
![1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B15026767.png)
![4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B15026773.png)
![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
![5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026782.png)
